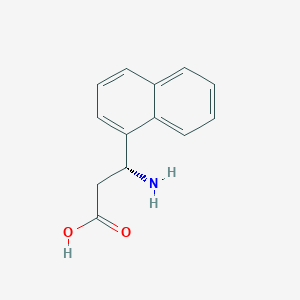

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOQBKBTOAMMDG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426123 | |

| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775280-91-6 | |

| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid

Abstract

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its rigid naphthyl moiety and defined stereochemistry make it a valuable building block for peptidomimetics, enzyme inhibitors, and other biologically active compounds. This technical guide provides a comprehensive overview of a robust and highly enantioselective method for its synthesis. The presented methodology is grounded in established principles of asymmetric catalysis, offering a reliable and scalable route for researchers and drug development professionals. This document delves into the strategic considerations behind the synthetic design, a detailed, field-proven experimental protocol, and a discussion of the underlying mechanistic principles that ensure high stereocontrol.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are non-proteinogenic amino acids that serve as crucial components in the design of novel therapeutics and functional biomolecules.[1] Unlike their α-amino acid counterparts, peptides derived from β-amino acids (β-peptides) often exhibit enhanced stability towards enzymatic degradation, leading to improved pharmacokinetic profiles. The incorporation of the bulky and rigid naphthalen-1-yl group at the β-position, as in this compound, introduces significant conformational constraints. This structural feature is highly sought after in the design of molecules that mimic or disrupt protein-protein interactions, or that target specific receptor binding sites.

The enantiopurity of such compounds is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the development of efficient and highly stereoselective synthetic routes is a critical endeavor in modern organic and medicinal chemistry. This guide focuses on a state-of-the-art approach to the synthesis of the (R)-enantiomer of 3-amino-3-(naphthalen-1-yl)propanoic acid, providing a detailed and replicable methodology.

Strategic Approach: Asymmetric Catalysis for Enantioselective Synthesis

The asymmetric synthesis of β-amino acids can be achieved through various strategies, including the use of chiral auxiliaries, enzymatic resolutions, and catalytic asymmetric reactions. Among these, catalytic asymmetric methods are often preferred for their efficiency, atom economy, and the ability to generate high enantiomeric excess (ee) with only a substoichiometric amount of a chiral catalyst.

Several powerful catalytic asymmetric methods have been developed for the synthesis of β-amino acids, including:

-

Rhodium-catalyzed Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst. The choice of the chiral phosphine ligand is crucial for achieving high enantioselectivity.

-

Asymmetric Mannich Reaction: This reaction involves the addition of a nucleophile (often a ketone or an enolate equivalent) to an imine. The use of chiral catalysts, such as proline and its derivatives, or metal complexes with chiral ligands, can control the stereochemical outcome of the reaction.

This guide will focus on a methodology analogous to those described in the broader context of preparing 3-amino-3-arylpropionic acids, which provides a reliable and well-documented path to the target molecule.

Core Synthesis Workflow: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a multi-step sequence that culminates in a key stereochemistry-defining step. A common and effective strategy involves the synthesis of an N-protected form of the target molecule, which can then be deprotected in the final step. The N-Boc (tert-butoxycarbonyl) protecting group is frequently employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The overall synthetic strategy is depicted in the following workflow diagram:

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of analogous β-amino acids. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Step 1: Synthesis of the β-(Acylamino)acrylate Precursor

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as acetic anhydride.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the β-(acetylamino)acrylic acid derivative.

Step 2: Asymmetric Hydrogenation and N-Boc Protection

-

Esterification: The carboxylic acid from the previous step is first converted to its methyl or ethyl ester using standard procedures (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).

-

N-Boc Protection: The acetyl group can be exchanged for a Boc group by first hydrolyzing the acetyl group under basic conditions, followed by reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

-

Asymmetric Hydrogenation:

-

Catalyst Preparation: In a glovebox, a rhodium precursor such as [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos) are dissolved in a degassed solvent like methanol or dichloromethane.

-

Hydrogenation Reaction: The N-Boc protected β-aminoacrylate ester is dissolved in a degassed solvent and added to the catalyst solution in a high-pressure reactor. The reactor is then purged with hydrogen and pressurized to the desired pressure (e.g., 5-10 atm). The reaction is stirred at room temperature for 12-24 hours.

-

Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched N-Boc-(R)-3-amino-3-(naphthalen-1-yl)propanoic acid ester.

-

Step 3: Hydrolysis and Deprotection

-

Saponification: The ester from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The mixture is stirred at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Acidification and Deprotection: The reaction mixture is then acidified with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 2-3. This step simultaneously protonates the carboxylate and removes the Boc protecting group.

-

Isolation: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The final product can be purified by recrystallization to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes typical data for the key steps in the synthesis. Please note that yields and enantiomeric excess are highly dependent on the specific chiral ligand, reaction conditions, and scale.

| Step | Reaction | Key Reagents | Typical Yield (%) | Typical ee (%) |

| 1 | Condensation | 1-Naphthaldehyde, Malonic Acid, (NH₄)₂CO₃ | 70-85 | N/A |

| 2 | Asymmetric Hydrogenation | [Rh(COD)₂]BF₄, Chiral Ligand, H₂ | 85-95 | >95 |

| 3 | Hydrolysis & Deprotection | LiOH, HCl | 90-98 | >95 |

Mechanistic Insights: The Origin of Stereoselectivity

The key to the successful synthesis of the desired (R)-enantiomer lies in the asymmetric hydrogenation step. The chiral rhodium catalyst forms a complex with the β-(acylamino)acrylate substrate. The chiral ligand creates a specific three-dimensional environment around the rhodium center, which dictates the facial selectivity of the hydrogen addition to the double bond.

Figure 2: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

The chiral ligand (L*) creates a steric and electronic environment that favors the coordination of one of the prochiral faces of the olefin to the rhodium center. Subsequent oxidative addition of hydrogen and migratory insertion of the hydride to the β-carbon, followed by reductive elimination, delivers the hydrogen atoms to a specific face of the double bond, resulting in the formation of one enantiomer in excess. The choice of a ligand that promotes the formation of the (R)-enantiomer is crucial and is typically determined through screening of a library of chiral ligands.

Conclusion

This technical guide has outlined a reliable and highly enantioselective synthetic route to this compound. By employing a strategy centered around asymmetric hydrogenation, this methodology provides a practical approach for obtaining this valuable chiral building block in high yield and excellent enantiomeric purity. The detailed protocol and mechanistic insights are intended to empower researchers and drug development professionals in their efforts to synthesize and utilize this and other structurally related β-amino acids for the advancement of chemical and pharmaceutical research.

References

-

Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]

-

Cole, D. C. (1997). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 53(48), 16463-16515. [Link]

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

- Process for the preparation of 3S-3-amino-3-aryl propionic acid and deriv

Sources

Enantioselective synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

This compound is a chiral β-amino acid, a class of compounds of profound importance in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a seemingly minor change that imparts significant and advantageous properties. When incorporated into peptides, these "β-peptides" often exhibit remarkable resistance to enzymatic degradation by proteases, leading to longer in-vivo half-lives. Furthermore, the unique backbone of β-peptides allows them to fold into stable, predictable secondary structures, such as helices and sheets, making them exceptional scaffolds for mimicking the bioactive conformations of natural peptides and for the design of novel therapeutics, including enzyme inhibitors and receptor modulators.[1] The naphthalen-1-yl substituent provides a rigid, aromatic moiety that can engage in crucial π-π stacking interactions within biological targets, enhancing binding affinity and specificity.[2]

Given that the biological activity of chiral molecules is typically confined to a single enantiomer, the development of robust, efficient, and scalable methods for the enantioselective synthesis of the (R)-enantiomer of 3-amino-3-(naphthalen-1-yl)propanoic acid is a critical objective. This guide provides a detailed exploration of three field-proven, principal strategies for achieving this: catalytic asymmetric hydrogenation, chiral auxiliary-mediated conjugate addition, and enzymatic kinetic resolution. Each section delves into the core principles, explains the mechanistic basis for stereocontrol, presents a detailed experimental protocol, and summarizes key performance data.

Strategy 1: Catalytic Asymmetric Hydrogenation of β-Enamino Esters

Catalytic asymmetric hydrogenation represents one of the most elegant and atom-economical methods for establishing chirality.[3] This approach involves the direct reduction of a prochiral β-enamino ester using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on rhodium or ruthenium. The success of this strategy hinges on the design of the chiral ligand, which coordinates to the metal center and orchestrates the stereoselective delivery of hydrogen to one face of the double bond.

Expertise & Causality: The Mechanism of Stereodifferentiation

The high efficiency and enantioselectivity of this transformation are rooted in the formation of a transient, chiral catalyst-substrate complex. For β-enamino esters, a key insight was the discovery that the N-H group, without the need for an acyl protecting group, can participate effectively in substrate binding.[3][4][5] Rhodium complexes featuring Josiphos-type ligands have proven exceptionally effective.[4][6]

The generally accepted mechanism involves the coordination of the enamine to the chiral rhodium catalyst. The stereochemical outcome is determined in the subsequent oxidative addition of H₂ and the migratory insertion steps. The chiral ligand environment creates two diastereomeric transition states for the hydrogenation, one leading to the (R)-product and the other to the (S)-product. The steric and electronic properties of the ligand ensure that the transition state leading to the desired (R)-enantiomer is significantly lower in energy, thus dominating the reaction pathway.[7][8] The choice of a non-coordinating solvent like methanol or toluene is crucial to avoid competition with the substrate for binding sites on the metal catalyst.

Workflow for Asymmetric Hydrogenation

Caption: Workflow for the synthesis of the target acid via asymmetric hydrogenation.

Protocol 1: Rhodium/Josiphos-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure adapted from established methods for the asymmetric hydrogenation of unprotected β-enamino esters.[3][4][6]

Step 1: Synthesis of Methyl 3-amino-3-(naphthalen-1-yl)but-2-enoate (Substrate)

-

To a solution of methyl 3-oxo-3-(naphthalen-1-yl)propanoate (1.0 eq) in methanol, add ammonium acetate (1.5 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product is purified by crystallization or silica gel chromatography to yield the (Z)-β-enamino ester.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor vessel with the chiral rhodium catalyst precursor, for example, a complex formed from [Rh(COD)₂]BF₄ and a Josiphos-type ligand (e.g., SL-J002-1) (0.1 - 1.0 mol%).

-

Add degassed methanol as the solvent.

-

Add the methyl 3-amino-3-(naphthalen-1-yl)but-2-enoate substrate (1.0 eq).

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the reactor to 100 psig with hydrogen and stir at 50 °C.

-

Monitor the reaction for hydrogen uptake. Upon completion (typically 12-24 hours), vent the reactor and purge with nitrogen.

-

The solvent is removed in vacuo, and the crude product, methyl (R)-3-amino-3-(naphthalen-1-yl)propanoate, is purified by chromatography.

Step 3: Hydrolysis to the Final Acid

-

Dissolve the purified methyl ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~6 with 1N HCl, leading to the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation: Performance of Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| β-Aryl-β-enamino ester | Rh(I)-Josiphos | Methanol | >95 | 93-97 | [4] |

| β-Aryl-(acylamino)acrylate | Rh-Me-DuPhos | Toluene | >99 | >99 | [9] |

| β-Aryl-(acylamino)acrylate | Rh-BICP | Toluene | >99 | >98 | [9] |

Strategy 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a robust and dependable strategy for controlling stereochemistry.[10][11] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs a diastereoselective reaction, and is then cleaved to reveal the enantiomerically enriched product.[12] Evans-type oxazolidinone auxiliaries are among the most successful and widely used for this purpose.[13]

Expertise & Causality: Diastereoselective Conjugate Addition

In this approach, the chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with an α,β-unsaturated acid chloride (e.g., cinnamoyl chloride, as a proxy for a naphthyl-containing analogue). This forms an N-acyl oxazolidinone. The key to stereocontrol lies in the subsequent conjugate (Michael) addition of an amino group equivalent.

When a lithium amide, derived from a chiral amine like N-benzyl-N-(α-methylbenzyl)amine, is used as the nucleophile, the reaction proceeds with high diastereoselectivity.[14][15] The oxazolidinone auxiliary and the chiral amine work in concert (a concept known as double diastereoselection) to control the facial selectivity of the addition. The bulky substituents on the auxiliary and the amine sterically block one face of the enoate system, forcing the nucleophile to attack from the less hindered face. After the addition, the auxiliary is cleaved under mild conditions, typically via hydrolysis, to yield the desired β-amino acid.

Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: Synthesis of the target acid using a chiral auxiliary approach.

Protocol 2: Evans Auxiliary-Mediated Conjugate Addition

This protocol is a representative procedure based on well-established methods for asymmetric Michael additions to Evans auxiliaries.[12][14]

Step 1: Preparation of the N-Acyl Oxazolidinone

-

Dry a flask under vacuum and charge with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

-

In a separate flask, prepare 3-(naphthalen-1-yl)acryloyl chloride from the corresponding acid and oxalyl chloride.

-

Add the freshly prepared acid chloride (1.1 eq) in THF to the lithium salt solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried, concentrated, and purified by chromatography.

Step 2: Diastereoselective Michael Addition

-

In a dry flask, dissolve N-benzyl-N-(α-methylbenzyl)amine (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.2 eq) and stir for 30 minutes to form the lithium amide.

-

Add the N-acyl oxazolidinone (1.0 eq) from Step 1 in THF to the lithium amide solution at -78 °C.

-

Stir at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, dry the organic phase, and concentrate. The crude adduct is typically carried forward without extensive purification.

Step 3: Auxiliary Cleavage and Deprotection

-

Dissolve the crude adduct in a 3:1 mixture of THF and water, and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir vigorously at 0 °C for 4 hours, then at room temperature for 12 hours.

-

Quench the excess peroxide with aqueous sodium sulfite.

-

The chiral auxiliary can be recovered by extraction. The aqueous layer contains the lithium salt of the N-protected β-amino acid.

-

Acidify the aqueous layer and extract the N-protected acid.

-

Finally, remove the benzyl and α-methylbenzyl groups via hydrogenolysis (H₂, Pd/C in methanol) to yield the final product, this compound.

Data Presentation: Performance of Chiral Auxiliary Methods

| Reaction Type | Auxiliary | Nucleophile | d.r. | Reference |

| Conjugate Addition | Evans Oxazolidinone | Lithium (α-methylbenzyl)benzylamide | >95:5 | [14] |

| Asymmetric Alkylation | Evans Oxazolidinone | Benzyl bromide | >99:1 | [12] |

Strategy 3: Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally friendly and highly specific route to enantiopure compounds. Enzymatic kinetic resolution (EKR) is a powerful technique that exploits the ability of an enzyme to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[16]

Expertise & Causality: Enantioselective Hydrolysis

For the synthesis of this compound, a common EKR strategy involves the resolution of a racemic precursor, such as the corresponding methyl ester or N-acetyl derivative. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for this transformation.[1]

The process begins with the chemical synthesis of racemic N-acetyl-3-amino-3-(naphthalen-1-yl)propanoic acid. This racemic mixture is then subjected to hydrolysis in the presence of an aminoacylase or a lipase in an aqueous buffer. The enzyme's chiral active site will only accommodate one enantiomer, typically catalyzing the hydrolysis of the acetyl group from the (S)-enantiomer at a much faster rate than from the (R)-enantiomer.

This leaves the desired (R)-N-acetyl-3-amino-3-(naphthalen-1-yl)propanoic acid unreacted. The resulting mixture contains the free (S)-amino acid and the acylated (R)-amino acid. These two compounds have different chemical properties (e.g., solubility, acidity) and can be easily separated by extraction or crystallization. A final hydrolysis step on the recovered (R)-N-acetyl derivative removes the acetyl group to yield the final product. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Workflow for Enzymatic Kinetic Resolution

Caption: Synthesis of the target acid via enzymatic kinetic resolution.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative procedure for the enzymatic resolution of an N-acetyl amino acid.[1][16]

Step 1: Preparation of Racemic N-Acetyl Substrate

-

Dissolve racemic 3-amino-3-(naphthalen-1-yl)propanoic acid (1.0 eq) in a suitable solvent (e.g., aqueous NaHCO₃ solution).

-

Cool the solution to 0 °C and slowly add acetic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the solution with HCl to precipitate the product.

-

Filter, wash with cold water, and dry the solid to obtain racemic N-acetyl-3-amino-3-(naphthalen-1-yl)propanoic acid.

Step 2: Enzymatic Resolution

-

Suspend the racemic N-acetyl amino acid in a phosphate buffer (pH 7.5).

-

Add a commercially available lipase, such as immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining substrate by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the ee of the substrate.

-

Once the target conversion is reached, filter off the immobilized enzyme (which can often be recycled).

Step 3: Separation and Deprotection

-

Acidify the filtrate to pH ~2 with concentrated HCl. This will protonate the free (S)-amino acid and precipitate the less soluble (R)-N-acetyl amino acid.

-

Extract the aqueous solution with an organic solvent like ethyl acetate to remove the (R)-N-acetyl amino acid, leaving the more water-soluble (S)-amino acid hydrochloride in the aqueous phase.

-

Dry and concentrate the organic extracts to recover the (R)-N-acetyl amino acid.

-

To deprotect, heat the recovered (R)-N-acetyl amino acid in 6N HCl at reflux for 4-6 hours.

-

Cool the solution and neutralize to the isoelectric point to precipitate the final product, this compound.

Data Presentation: Performance of Enzymatic Resolution

| Enzyme | Substrate Type | Resolution Type | ee (%) of Product | Reference |

| Lipase (e.g., CALB) | N-Acyl-β-amino acid | Hydrolysis | >99 | [1] |

| Aminoacylase | N-Acyl-β-amino acid | Hydrolysis | >98 | [16] |

| β-Aminopeptidase | β-Amino acid amide | Hydrolysis | >99 | [17] |

Conclusion

The enantioselective synthesis of this compound can be achieved through several robust and high-fidelity strategies. Catalytic asymmetric hydrogenation offers an elegant, direct, and highly atom-economical route, particularly suited for large-scale production where efficiency is paramount. Chiral auxiliary-mediated synthesis , while requiring more stoichiometric steps, provides a reliable and predictable method for achieving high diastereoselectivity, making it an excellent choice for laboratory-scale synthesis and complex molecule construction. Finally, enzymatic kinetic resolution leverages the exquisite selectivity of biocatalysts to deliver products of the highest enantiomeric purity, often under mild, environmentally benign conditions. The choice of method will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired level of enantiopurity. Each of these approaches stands as a testament to the power of modern asymmetric synthesis in providing access to the chiral building blocks that are essential for advancing drug discovery.

References

-

Hsiao, Y., Rivera, N. R., Rosner, T., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

-

Lecourt, T., & Micouin, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39, 1547-1557. [Link]

-

Hsiao, Y., Rivera, N. R., Rosner, T., et al. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. PubMed. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). [Link]

-

Hsiao, Y., Rivera, N. R., Rosner, T., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. [Link]

-

de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

-

University of Windsor. Asymmetric Synthesis. [Link]

-

University of York. Asymmetric Synthesis. [Link]

-

Gridnev, I. D., Liu, Y., & Imamoto, T. (2014). Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes: Large-Scale Experimental and Computational Study. ACS Catalysis, 4(1), 203-219. [Link]

-

ResearchGate. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. [Link]

-

National Institutes of Health. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, 239-247. [Link]

-

Peña, D., Minnaard, A. J., de Vries, J. G., & Feringa, B. L. (2003). Highly Enantioselective Rhodium-Catalyzed Hydrogenation of β-Dehydroamino Acid Derivatives Using Monodentate Phosphoramidites. Journal of the American Chemical Society, 125(48), 14232-14233. [Link]

-

ResearchGate. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]

-

ResearchGate. (2010). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. [Link]

-

ResearchGate. (2019). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. [Link]

-

National Institutes of Health. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. [Link]

-

ResearchGate. (2020). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. [Link]

-

National Institutes of Health. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. [Link]

-

Ashfaq, M., Tabassum, R., Ahmad, M. M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

-

Hoen, R., Tiemersma-Wegman, T., Procuranti, B., et al. (2007). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(2), 267-75. [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

-

MySkinRecipes. This compound. [Link]

-

Xiang, Z., & Wang, L. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The Journal of Organic Chemistry, 76(15), 6367-71. [Link]

-

PubChem. (R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid. [Link]

-

PubChem. (R)-3-Amino-3-(2-naphthyl)-propionic acid. [Link]

-

PubChem. 3-Amino-3-(naphthalen-1-yl)propanoic acid. [Link]

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

- Google Patents.

- Google Patents. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl)

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. york.ac.uk [york.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 15. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Chiral Pool Synthesis of 3-Amino-3-Arylpropanoic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure β-amino acids, particularly those bearing an aryl group at the C3 position (3-amino-3-arylpropanoic acids), are privileged scaffolds in medicinal chemistry. They serve as crucial building blocks for peptidomimetics, bioactive natural products, and pharmaceutical agents, imparting unique conformational constraints and enhanced metabolic stability to parent molecules.[1][2] The chiral pool synthesis, a strategy that leverages the innate chirality of readily available natural products, represents an efficient and powerful approach to access these valuable compounds in an enantiomerically pure form.[3][4] This technical guide provides an in-depth exploration of core strategies for the synthesis of 3-amino-3-arylpropanoic acids, grounded in the principles of the chiral pool. We will dissect methodologies ranging from diastereoselective reactions using chiral auxiliaries to classical homologation techniques and modern chemo-enzymatic resolutions, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

The Strategic Value of the Chiral Pool in β-Amino Acid Synthesis

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiopure compounds provided by nature, such as amino acids, sugars, terpenes, and hydroxy acids.[3] The fundamental principle of chiral pool synthesis is the conversion of this pre-existing chirality into a new, complex target molecule, thereby circumventing the need for developing an asymmetric synthesis de novo. This strategy is particularly potent for constructing molecules like 3-amino-3-arylpropanoic acids because the stereocenter of a natural α-amino acid can be effectively transferred or used to direct the formation of the new stereocenter at the C3 position.

The primary advantages of this approach are:

-

Efficiency: It often reduces the number of synthetic steps compared to asymmetric catalysis or resolution of racemates.

-

Predictability: The stereochemical outcome is often highly predictable, being dictated by the known configuration of the starting material.

-

Accessibility: It relies on starting materials that are both commercially available and optically pure.

This guide will focus on three cornerstone strategies that exemplify the application of the chiral pool:

-

Diastereoselective Amination using Chiral Auxiliaries: Employing a recoverable chiral director to control the facial selectivity of an amination reaction.

-

Arndt-Eistert Homologation of α-Amino Acids: A classical chain-extension method to convert α-amino acids into their β-homologs.

-

Chemo-Enzymatic Kinetic Resolution: Utilizing enzymes to selectively transform one enantiomer of a racemic mixture.

Strategy I: Diastereoselective Amination via Chiral Auxiliaries

This is arguably one of the most versatile and reliable methods. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. It orchestrates the diastereoselective formation of the new stereocenter, after which it can be cleaved and recovered.[2][5] Many of the most effective auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, are themselves derived from chiral pool amino acids and amino alcohols.[5][6]

Causality and Mechanism

The success of this method hinges on the auxiliary's ability to create a rigid, sterically-defined environment. For instance, in the case of an N-acylated Evans' oxazolidinone, treatment with a boron triflate and a hindered base generates a specific Z-enolate. The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate. An incoming electrophilic nitrogen source, such as di-tert-butyl azodicarboxylate (DBAD), can therefore only approach from the less hindered face, resulting in a highly diastereoselective C-N bond formation.[7]

Experimental Workflow: Chiral Auxiliary Approach

Caption: Workflow for synthesis via a chiral auxiliary.

Protocol: Synthesis of (S)-3-Amino-3-phenylpropanoic Acid via Evans' Auxiliary

Step 2.1: Acylation of the Chiral Auxiliary

-

To a cooled (0 °C) solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise. Stir for 15 minutes.

-

In a separate flask, add oxalyl chloride (1.5 eq.) to a solution of phenylacetic acid (1.5 eq.) in anhydrous DCM with a catalytic amount of DMF. Stir for 1 hour at room temperature to form phenylacetyl chloride. Concentrate under reduced pressure.

-

Dissolve the crude phenylacetyl chloride in anhydrous THF and add it dropwise to the lithium salt of the oxazolidinone at -78 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated to yield the N-acyl oxazolidinone, which is purified by column chromatography.

Step 2.2: Diastereoselective Amination

-

Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C.

-

Add dibutylboron triflate (1.2 eq.) dropwise, followed by diisopropylethylamine (1.3 eq.). Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure formation of the Z-enolate.

-

Cool the reaction back to -78 °C and add a solution of di-tert-butyl azodicarboxylate (DBAD) (1.5 eq.) in DCM dropwise. Stir at this temperature for 3 hours.

-

Quench the reaction with a pH 7 phosphate buffer. Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate. The crude product is purified by column chromatography to yield the aminated adduct.

Step 2.3: Auxiliary Cleavage and Deprotection

-

Dissolve the purified adduct in a mixture of acetic acid and water (2:1). Add zinc dust (10 eq.) portion-wise and stir vigorously at room temperature for 6 hours to cleave the N-N bond.

-

Filter the reaction mixture through Celite, washing with ethyl acetate. Concentrate the filtrate.

-

Dissolve the residue in a THF/water mixture (3:1) and cool to 0 °C. Add aqueous hydrogen peroxide (30%, 4.0 eq.) followed by lithium hydroxide (2.0 eq.). Stir for 4 hours.

-

Quench with aqueous sodium sulfite. Extract the aqueous layer with DCM to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~6 with 1 M HCl to precipitate the product, (S)-3-amino-3-phenylpropanoic acid. Collect by filtration.

Data Summary: Chiral Auxiliary Performance

| Chiral Auxiliary | Electrophile | Substrate (Aryl Group) | Diastereomeric Ratio (d.r.) | Yield (%) |

| (S)-4-Benzyl-2-oxazolidinone | DBAD | Phenyl | >98:2 | ~75 |

| (R)-4-Phenyl-2-oxazolidinone | Troc-N=N-Troc | 4-Methoxyphenyl | >95:5 | ~80 |

| (+)-Pseudoephedrine Amide | DTBMP Azodicarboxylate | Naphthyl | >99:1 | ~85 |

Strategy II: Arndt-Eistert Homologation of α-Amino Acids

This classical name reaction provides a direct route to β-amino acids by extending the carbon chain of an α-amino acid by a single methylene group. The stereocenter of the starting α-amino acid, sourced directly from the chiral pool, is retained in the product.

Causality and Mechanism

The key step is the Wolff rearrangement of an α-diazoketone intermediate. Upon activation (thermal, photochemical, or metal-catalyzed), the diazoketone loses N₂ gas to form a highly reactive ketocarbene. This is immediately followed by a 1,2-acyl migration to generate a ketene. The stereocenter migrates with retention of configuration. This ketene is then trapped by a nucleophile (like water or an alcohol) to form the final β-amino acid or ester product. The preservation of stereochemistry is a hallmark of this concerted rearrangement.

Experimental Workflow: Arndt-Eistert Homologation

Caption: Workflow for Arndt-Eistert homologation.

Protocol: Synthesis of (S)-3-Amino-4-phenylbutanoic Acid

Note: This protocol uses diazomethane, which is highly toxic and explosive. It must be handled with extreme care by trained personnel using appropriate safety equipment (e.g., non-etched glassware, blast shield).

Step 3.1: Preparation of N-Boc-(S)-Phenylalanine Acyl Chloride

-

Suspend N-Boc-(S)-phenylalanine (1.0 eq.) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 3 hours until the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately.

Step 3.2: Diazoketone Formation

-

Dissolve the crude acyl chloride in anhydrous diethyl ether and cool to 0 °C.

-

Add a freshly prepared ethereal solution of diazomethane (~3 eq.) dropwise until a persistent yellow color remains.

-

Stir the reaction at 0 °C for 2 hours, then allow it to stand at 4 °C overnight.

-

Carefully bubble argon or nitrogen through the solution to remove excess diazomethane. Concentrate carefully under reduced pressure.

Step 3.3: Wolff Rearrangement

-

Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (9:1).

-

To this solution, add silver(I) oxide (0.1 eq.) as a catalyst.

-

Heat the mixture to 60 °C and stir for 4 hours. The reaction can be monitored by the cessation of nitrogen gas evolution.

-

Cool the reaction, filter through Celite to remove the catalyst, and concentrate the filtrate.

-

The residue is taken up in ethyl acetate and washed with 1 M HCl and brine. The organic layer is dried, and concentrated to yield N-Boc-(S)-3-amino-4-phenylbutanoic acid.

Step 3.4: Deprotection

-

Dissolve the N-Boc protected β-amino acid in a solution of 4 M HCl in dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure and triturate with diethyl ether to yield the hydrochloride salt of the final product.

Strategy III: Chemo-Enzymatic Kinetic Resolution (EKR)

This strategy combines the efficiency of chemical synthesis with the unparalleled selectivity of enzymes. A racemic mixture of the target β-amino acid (or a derivative) is synthesized first, and then an enzyme is used to selectively modify one of the enantiomers, allowing for their separation.[8][9]

Causality and Mechanism

Enzymatic kinetic resolution relies on the chiral active site of an enzyme, which preferentially binds and catalyzes a reaction on one enantiomer over the other. For example, Candida antarctica lipase B (CALB) is widely used to resolve racemic β-amino esters.[10] In the presence of an acyl donor (e.g., ethyl acetate), the lipase will selectively catalyze the N-acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the unreacted S-enantiomer and the N-acylated R-enantiomer, which are now chemically distinct and can be easily separated. The major limitation is a theoretical maximum yield of 50% for a single enantiomer.

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for chemo-enzymatic kinetic resolution.

Protocol: Lipase-Catalyzed Resolution of Racemic 3-Amino-3-phenylpropanoic Acid

Step 4.1: Synthesis of Racemic 3-Amino-3-phenylpropanoic Acid

-

Combine benzaldehyde (1.0 eq.), malonic acid (1.05 eq.), and ammonium acetate (1.3 eq.) in ethanol.[11]

-

Heat the mixture to reflux for 8 hours. A white precipitate will form.

-

Cool the reaction mixture to room temperature and collect the solid by filtration. Wash with cold ethanol and dry under vacuum to obtain the racemic β-amino acid.[11][12]

Step 4.2: Esterification

-

Suspend the racemic acid (1.0 eq.) in methanol. Cool to 0 °C.

-

Add thionyl chloride (1.5 eq.) dropwise.

-

Allow to warm to room temperature, then heat to reflux for 4 hours.

-

Cool and concentrate under reduced pressure. The residue is the hydrochloride salt of the racemic methyl ester.

Step 4.3: Enzymatic Kinetic Resolution

-

Dissolve the racemic methyl ester hydrochloride (1.0 eq.) in an organic solvent such as tert-butyl methyl ether (TBME). Neutralize with a non-nucleophilic base like triethylamine (1.0 eq.).

-

Add an acyl donor, such as ethyl acetate (3.0 eq.).

-

Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435, approx. 50% by weight of the substrate).

-

Shake the suspension at 40 °C. Monitor the reaction progress by chiral HPLC until ~50% conversion is reached.

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate. The resulting mixture of the unreacted (S)-ester and the N-acetylated (R)-ester can be separated by column chromatography or selective extraction based on differing solubility and acidity.

Data Summary: Enzymatic Resolution Performance

| Enzyme | Substrate | Resolution Type | Enantiomeric Excess (ee %) | Conversion (%) |

| Candida antarctica Lipase B | Methyl 3-amino-3-phenylpropanoate | N-Acylation | >99% for unreacted ester | ~50 |

| Burkholderia graminis ω-TA | rac-β-phenylalanine | Transamination | >99% for remaining (R)-acid | ~50[8] |

| Penicillin G Acylase | rac-N-phenylacetyl-β-amino acid | Hydrolysis | >98% for product acid | ~48 |

Comparative Analysis and Strategic Application

The choice of synthetic strategy is dictated by project-specific needs, including scale, available resources, and the structural complexity of the target molecule.

| Feature | Chiral Auxiliary | Arndt-Eistert Homologation | Chemo-Enzymatic Resolution |

| Stereocontrol | Excellent (Diastereoselective) | Excellent (Retention) | Excellent (Enantioselective) |

| Max Yield | High (>80%) | Moderate-High (~70%) | 50% (EKR); >50% (DKR) |

| Scalability | Good, but auxiliary cost can be a factor | Limited by use of diazomethane | Excellent, especially with immobilized enzymes |

| Substrate Scope | Broad | Limited to available α-amino acids | Broad, but enzyme-dependent |

| Key Challenge | Auxiliary cost, multiple protection/deprotection steps | Hazardous reagents (diazomethane) | Reaching exactly 50% conversion, enzyme cost |

| Best For... | Complex targets, high diastereomeric purity needed | Direct conversion from a known α-amino acid | Green chemistry, large-scale production |

Field Insights:

-

For early-stage discovery chemistry, where rapid access to diverse analogs is key, the chiral auxiliary approach is often preferred due to its reliability and broad substrate scope.

-

For process development and manufacturing, chemo-enzymatic methods are increasingly attractive due to their high selectivity, mild reaction conditions, and potential for scalability and sustainability.[13][14]

-

The Arndt-Eistert homologation , while historically significant, is now less commonly used in industrial settings due to the significant safety concerns associated with diazomethane.

Conclusion and Future Outlook

The chiral pool provides a robust and time-tested foundation for the asymmetric synthesis of 3-amino-3-arylpropanoic acids. Strategies based on chiral auxiliaries, homologation of α-amino acids, and enzymatic resolutions each offer unique advantages, allowing researchers to select the most appropriate method based on their specific objectives. While these methods remain highly relevant, the field continues to evolve. The rise of organocatalysis, for instance, has introduced powerful new methods like asymmetric Mannich reactions and conjugate additions that can generate these structures without relying on pre-existing stereocenters.[15][16][17] The future of β-amino acid synthesis will likely involve a synergistic integration of these classic chiral pool techniques with modern catalytic and biocatalytic innovations, further expanding the synthetic chemist's toolkit for accessing these vital pharmaceutical building blocks.

References

- Sharma, M., Mangas-Sanchez, J., France, S. P., & Parmar, A. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. [Source not explicitly provided, but content aligns with general knowledge of ω-transaminase applications].

- Fryszkowska, A., et al. (2010). A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. Organic & Biomolecular Chemistry.

- Horne, W. S., & Gellman, S. H. (2008). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. PMC.

- Various Authors. (2022). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.

- Evans, D. A., et al. (1986). Stereoselective amination of chiral enolates. A new approach to the asymmetric synthesis of .alpha.-hydrazino and .alpha.-amino acid derivatives. Journal of the American Chemical Society.

- da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.

- Wikipedia contributors. Chiral pool. Wikipedia.

- BenchChem. (2025). Enantioselective Synthesis of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide. BenchChem.

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations.

- Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry.

- Forró, E., & Fülöp, F. (2007). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure β-Amino Acids. ResearchGate.

- Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature.

- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.

- Wikipedia contributors. Chiral auxiliary. Wikipedia.

- Various Authors. (2007). Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate.

- Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron.

- Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd.

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.

- Mori, N., & Oikawa, H. (2022). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. PMC.

- Berkessel, A., et al. (2005). Synthesis of enantiopure β-amino acids. Wiley-VCH.

- Blacklock, T. J., et al. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Source not explicitly provided, but content aligns with general knowledge of asymmetric synthesis].

- Blacklock, T. J., et al. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd.

- Various Authors. (2005). Synthesis of enantiopure β-amino acids. Wiley-VCH.

- Various Authors. (2018). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. PMC.

- Various Authors. (2001). Chemo-enzymatic synthesis of unnatural amino acids. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. wiley-vch.de [wiley-vch.de]

- 12. scribd.com [scribd.com]

- 13. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 17. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: Synthesis, Characterization, and Application

Abstract

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid (CAS: 775280-91-6) is a chiral, non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a stereocenter directly attached to a bulky naphthalene ring, makes it a valuable building block for creating peptidomimetics, conformationally constrained peptides, and novel therapeutic agents, particularly in the field of neuroscience.[1][2] The naphthalene moiety enhances hydrophobicity and can facilitate π-π stacking interactions within biological targets, potentially increasing binding affinity and modulating pharmacological activity.[3] This guide provides a comprehensive technical overview of the compound's properties, outlines a representative state-of-the-art synthetic strategy, details a robust analytical method for chiral purity assessment, and discusses its applications and safe handling procedures.

Introduction and Structural Significance

β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon (the third carbon from the carboxyl group). This seemingly minor structural shift has profound implications for their chemical and biological properties. Peptides constructed from β-amino acids (β-peptides) often adopt stable, predictable secondary structures (e.g., helices, sheets) and exhibit remarkable resistance to proteolytic degradation compared to natural peptides. This makes them ideal scaffolds for designing long-acting therapeutics.

This compound belongs to the class of β-aryl-β-amino acids. The stereochemistry at the C3 position is fixed in the (R)-configuration, which is crucial for specific interactions with chiral biological macromolecules like enzymes and receptors.[4] The rigid, planar naphthalene group serves as a critical pharmacophoric element, providing a large, aromatic surface for exploring binding pockets and acting as a tool to design selective receptor modulators or neuroprotective agents.[1] Consequently, this compound is not merely a synthetic intermediate but a strategic building block for imparting specific conformational and binding properties to a lead molecule.[5][6]

Physicochemical and Structural Properties

The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 775280-91-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][7] |

| Molecular Weight | 215.25 g/mol | [1][7] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 230-234 °C (decomposes) | [1] |

| Optical Rotation | [α]²⁵/D = +49 ± 3° (c=1 in 0.5N NaOH) | [1] |

| Purity | ≥99% (by HPLC) | [1] |

| IUPAC Name | (3R)-3-amino-3-(naphthalen-1-yl)propanoic acid | [8] |

| Synonyms | D-β-Ala(1-naphthyl)-OH, H-D-β-Ala(1-naphthyl)-OH | [1] |

| InChI Key | BIOQBKBTOAMMDG-GFCCVEGCSA-N | [7] |

| SMILES | C1=CC=C2C(=C1)C=CC=C2N | [8] |

Representative Asymmetric Synthesis

The generation of enantiomerically pure β-amino acids is a cornerstone of modern organic synthesis. While numerous methods exist, rhodium-catalyzed asymmetric hydrogenation of a prochiral β-enamido ester precursor stands out as one of the most efficient and atom-economical routes.[2] This approach provides direct access to the desired enantiomer with high fidelity.

Causality of the Method: This pathway is chosen for its high enantioselectivity, which is imparted by the chiral phosphine ligand complexed to the rhodium catalyst. The catalyst-substrate complex forms a rigid, chiral environment that directs the delivery of hydrogen to one face of the double bond, preferentially forming one enantiomer. The subsequent hydrolysis of the ester is a standard deprotection step that yields the final carboxylic acid.

Below is a representative workflow for the synthesis of a generic (R)-3-amino-3-aryl-propanoic acid, which is directly applicable to the naphthalen-1-yl analog.

Role in Medicinal Chemistry and Drug Design

The true value of this compound lies in its application as a strategic molecular scaffold. Its incorporation into a peptide backbone or small molecule can confer several desirable properties.

-

Peptidomimetic Design: By replacing a natural α-amino acid with this compound, researchers can create β-peptides or mixed α/β-peptides. The resulting molecules are often resistant to enzymatic degradation by proteases, a critical feature for increasing the in vivo half-life of peptide-based drugs.

-

Conformational Constraint: The bulky naphthalene group restricts the rotational freedom of the molecular backbone. This conformational locking can pre-organize a molecule into a bioactive conformation that fits precisely into a target's binding site, enhancing potency and selectivity.

-

Probing Hydrophobic Pockets: The aromatic naphthalene ring is ideal for interacting with hydrophobic pockets in proteins through van der Waals forces and π-π stacking interactions.[3] This makes it a valuable probe in structure-activity relationship (SAR) studies to optimize ligand binding. These principles are particularly relevant in designing agents for the central nervous system, where modulating neurotransmitter systems is a key therapeutic strategy.[5][6]

Analytical Workflow: Chiral Purity Determination by HPLC

Ensuring the enantiomeric excess (e.e.) of the final compound is critical, as the biological activity of the (S)-enantiomer can be vastly different or even detrimental. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[4]

Principle of Separation: Chiral stationary phases contain a single enantiomer of a chiral selector molecule that is bonded to the silica support. As the racemic or enantiomerically enriched sample passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for separating underivatized β-amino acids.[4]

Protocol 5.1: HPLC Method for Enantiomeric Purity Assessment

This protocol is a self-validating system designed for the robust determination of the enantiomeric purity of this compound.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiral Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC® T), 5 µm, 4.6 x 250 mm

-

Mobile Phase A: HPLC-grade Methanol

-

Mobile Phase B: 0.1% Triethylamine Acetate (TEAA), aqueous, pH 4.1

-

Sample Diluent: Mobile Phase (80:20 Methanol/0.1% TEAA)

-

Reference Standards: Racemic standard, and purified (R)- and (S)-enantiomer standards (if available for peak identification).

2. Preparation of Solutions:

-

Mobile Phase B (0.1% TEAA, pH 4.1): To 998 mL of HPLC-grade water, add 1 mL of triethylamine and 1 mL of glacial acetic acid. Adjust pH to 4.1 with dropwise addition of acetic acid.

-

Working Mobile Phase: Mix Methanol (A) and 0.1% TEAA (B) in an 80:20 (v/v) ratio. Degas thoroughly by sonication or vacuum filtration before use.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase diluent to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

-

Column Temperature: 25 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm (due to the naphthalene chromophore)

-

Injection Volume: 10 µL

-

Run Time: Sufficient to allow for the elution of both enantiomers (typically 15-20 minutes).

4. System Validation and Analysis:

-

Peak Identification: Inject the racemic standard to determine the retention times (t_R) and resolution of the two enantiomer peaks. If individual standards are available, inject them to definitively assign the (R)- and (S)-peaks. Typically, the elution order on this type of phase needs to be experimentally determined.

-

Quantification: Inject the sample to be tested. The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers using the following formula: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

Acceptance Criteria: For use as a high-quality chiral building block, the % e.e. should typically be ≥99%.

Safety, Handling, and Storage

Professionals handling this compound should consult the full Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

-

Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4, H302).[7] May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or chemical fume hood.

-

Handling: Avoid generating dust. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is refrigerated at 0-8 °C.[1]

Conclusion

This compound is a specialized chemical tool with significant strategic value in modern drug discovery. Its well-defined stereochemistry and unique structural motifs provide medicinal chemists with a powerful building block to engineer molecules with enhanced proteolytic stability, conformational rigidity, and specific binding properties. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in the development of next-generation therapeutics.

References

-

Chem-Impex. (2R,3R)-3-Amino-2-hydroxy-3-naphthalen-1-yl-propionic acid. Available at: [Link]

-

Chem-Impex. (R-3-Amino-3-(1-naphthyl)propionic acid. Available at: [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. Available at: [Link]

-

Chem-Impex. (R,S)-Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid. Available at: [Link]

-

Wiley-VCH. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation. In Catalytic Asymmetric Hydrogenation. Available at: [Link]

-

Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

-

PubChem. Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (R)-3-Amino-3-(2-naphthyl)-propionic acid. National Center for Biotechnology Information. Available at: [Link]

-

Xiang, Z., & Wang, L. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The Journal of organic chemistry, 76(15), 6367–6371. Available at: [Link]

-

WIPO Patentscope. WO/2025/262708 ENZYMATIC DYNAMIC KINETIC RESOLUTION OF α-AMINO ACID ESTERS IN MINIEMULSIONS. Available at: [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

-

D'Oca, M. G. M., et al. (2002). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides: The Wave of the Future. Available at: [Link]

-

Beilstein Journals. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Available at: [Link]

-

Chem-Impex. 2R,3R-3-Amino-2-hydroxy-3-naphthalen-1-yl-propionic acid. Available at: [Link]

-

PubChem. 3-Amino-3-(naphthalen-1-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 3. Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical properties of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral β-amino acid derivative featuring a rigid naphthalene moiety. This structure makes it a valuable building block in medicinal chemistry and materials science.[1] Its potential applications include serving as a scaffold for neuroprotective agents, selective receptor modulators, and functionalized polymers.[1] Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application in drug design, formulation, and synthesis. This guide provides a comprehensive overview of its known characteristics and presents detailed, field-proven protocols for the experimental determination of its key physicochemical parameters, empowering researchers to generate critical data for their specific applications.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its unequivocal identity. This compound is a non-proteinogenic β-amino acid, meaning the amino group is attached to the β-carbon (the third carbon) relative to the carboxyl group. The stereochemistry is defined as (R) at the chiral center (the carbon atom bonded to the amino group and the naphthalene ring).

| Identifier | Value | Source |

| IUPAC Name | (3R)-3-amino-3-(naphthalen-1-yl)propanoic acid | N/A |

| Synonyms | (R)-3-Amino-3-(1-naphthyl)propionic acid, D-β-Ala(1-naphthyl)-OH | [1] |

| CAS Number | 775280-91-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 215.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule zwitterionic at physiological pH. The bulky, lipophilic naphthalene ring is a dominant structural feature that significantly influences properties like solubility and membrane permeability.

Core Physicochemical Properties

A summary of the currently available physicochemical data is presented below. It is important to note that while fundamental identifiers are well-documented, specific experimental data for properties like solubility, pKa, and LogP are not widely available in public literature. The subsequent sections provide robust protocols for determining these values.

| Property | Value / Data | Source & Remarks |

| Melting Point | 230-234 °C (with decomposition) | [1] Indicates strong intermolecular forces in the solid state. |

| Optical Rotation | [α]D²⁵ = +49 ± 3° (c=1 in 0.5N NaOH) | [1] Confirms the enantiomeric identity and purity. |

| Aqueous Solubility | Data not publicly available. | Predicted to be low due to the large naphthalene group. Experimental determination is crucial. See Protocol 2. |

| pKa Values | Data not publicly available. | Expected to have two pKa values: one for the carboxylic acid (~3-4) and one for the amino group (~9-10). See Protocol 3. |

| Lipophilicity (LogP) | Data not publicly available. | The related (naphthalen-2-yl) isomer has a calculated XLogP3 of -0.7[4], suggesting the 1-naphthyl isomer may also have low lipophilicity in its neutral state. Experimental validation is required. See Protocol 4. |

| Spectroscopic Data | Specific spectra (¹H NMR, ¹³C NMR, IR, MS) are not publicly available. | Characterization of newly synthesized batches requires full spectroscopic analysis. |

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, I assert that the value of a compound is unlocked through its rigorous characterization. The absence of public data for this compound necessitates empirical determination. The following protocols are self-validating systems designed for accuracy and reproducibility.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (Tm) but also the enthalpy of fusion (ΔH), offering insights into crystal lattice energy. It precisely identifies the onset of melting and can detect thermal events like decomposition, which is reported for this compound.[1][5]

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Tm = 156.6 °C).[5]

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, solid compound into an aluminum DSC pan.[5][6] Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.[6]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.[6] Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min).[5]

-

Thermal Program:

-

Data Analysis: The output thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic peak.[6] The area under the peak corresponds to the enthalpy of fusion.

Caption: DSC workflow for melting point and thermal stability analysis.

Protocol 2: Aqueous Solubility Determination (Kinetic Assay)

Causality: For drug discovery, early-stage kinetic solubility provides a rapid, high-throughput assessment of a compound's dissolution behavior from a DMSO stock, mimicking how compounds are often handled in biological screens.[8][9] This method identifies potential liabilities long before more resource-intensive thermodynamic solubility studies are required.[10]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10-20 mM in 100% DMSO.[11]

-

Plate Setup: Using a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[11]

-

Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., ≤1-2%) to minimize co-solvent effects.[8][11]

-

Incubation: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).[11]

-

Separation & Detection:

-

Filter the solution through a solubility filter plate to separate any precipitated (undissolved) compound from the dissolved fraction.[8]

-

Quantify the concentration of the compound in the filtrate using a suitable analytical method, typically LC-MS/MS or UV spectrophotometry, by comparing against a standard curve.[9][10]

-

Caption: Workflow for high-throughput kinetic solubility screening.

Protocol 3: pKa Determination by Potentiometric Titration

Causality: The pKa values of the ionizable amino and carboxylic acid groups dictate the compound's charge state at different pH values. This is fundamentally linked to its solubility, membrane permeability, and receptor binding interactions. Potentiometric titration is the gold-standard method for accurate pKa determination.[12][13]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.[14]

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.1 M) in deionized water or a solution with a constant ionic strength (e.g., 0.15 M KCl) to stabilize activity coefficients.[14][15]

-

Acidic Titration:

-

Start by titrating the sample solution with a standardized strong base (e.g., 0.1 M NaOH).[16]

-

Add the titrant in small, precise increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

-

Basic Titration: In a separate experiment, titrate an identical sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid.[15]

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.

-